4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol

Physicochemical Property Acid Dissociation Medicinal Chemistry

Sourcing a phenol scaffold with orthogonal reactivity and enhanced lipophilicity often requires custom synthesis. 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol (CAS 1823345-92-1) solves this with three precisely positioned substituents: • Ortho-iodo enables Pd-catalyzed Suzuki-Miyaura cross-coupling for rapid library expansion. • Para-fluoro permits subsequent SNAr with amines, alcohols, or thiols. • Meta-OCF3 improves LogP to 3.0345, enhancing membrane permeability & metabolic stability. Available in gram to kilogram quantities with verified purity for lead optimization and PET tracer development.

Molecular Formula C7H3F4IO2
Molecular Weight 322.00 g/mol
Cat. No. B12858084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol
Molecular FormulaC7H3F4IO2
Molecular Weight322.00 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)(F)F)F)I)O
InChIInChI=1S/C7H3F4IO2/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2,13H
InChIKeyGCQVUJQPJZQVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol Overview


4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol (CAS 1823345-92-1) is a heavily functionalized halogenated phenol with the molecular formula C7H3F4IO2 and a molecular weight of 322.00 g/mol . The molecule features a phenol core with three distinct substituents: a para-fluoro group (C4), an ortho-iodo group (C2), and a meta-trifluoromethoxy group (C5) . This precise arrangement creates a versatile synthetic handle, with the iodine atom positioned for orthogonal metal-catalyzed cross-coupling reactions, the fluorine atom modulating electronic properties, and the trifluoromethoxy group enhancing lipophilicity and metabolic stability .

1
Orthogonal iodo/fluoro handles support sequential cross-coupling and SNAr workflows
2
Trifluoromethoxy group provides lipophilicity modulation for ADME property screening
3
Electron-withdrawing pattern yields enhanced acidity for deprotonation-dependent reactions

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol: Superior to Simpler Analogs


Generic substitution of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol with less complex halogenated phenols is not a viable strategy due to its unique combination of substituents. While 4-fluoro-2-iodophenol lacks the lipophilicity and metabolic stability benefits of the trifluoromethoxy group, other analogs with trifluoromethoxy groups may lack the orthogonal reactivity of the ortho-iodo handle or the specific electronic modulation of the para-fluoro group . For instance, 2-iodo-4-(trifluoromethoxy)phenol has a predicted pKa of 8.50±0.40, while the target compound is predicted to be more acidic at 7.41±0.23, a difference that can significantly impact its behavior in both biological assays and subsequent synthetic transformations . This specific substitution pattern is required for precise, quantifiable outcomes, as detailed below.

Simpler 4-fluoro-2-iodophenol lacks the -OCF₃ group; lipophilicity and metabolic stability context may differ significantly
2-Iodo-4-(trifluoromethoxy)phenol has a higher predicted pKa (~8.50); ionization-state-dependent reactivity and assay behavior may shift
Mono-iodo or mono-fluoro trifluoromethoxy analogs lack orthogonal handles; sequential diversification potential may not transfer

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol: Quantitative Evidence


Enhanced Acidity Over 2-Iodo-4-(trifluoromethoxy)phenol

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol exhibits a significantly lower predicted pKa (7.41±0.23) compared to the structurally related 2-iodo-4-(trifluoromethoxy)phenol, which has a predicted pKa of 8.50±0.40 . This increased acidity, driven by the electron-withdrawing para-fluoro group, directly impacts its ionization state at physiological pH and its reactivity in nucleophilic substitution reactions [1].

Enhanced Acidity
Head-to-head
ΔpKa = -1.09 vs. 2-iodo-4-(trifluoromethoxy)phenol
Supports reactivity differentiation in pH-controlled steps
Predicted values; experimental verification may refine the gap
Physicochemical Property Acid Dissociation Medicinal Chemistry

Lipophilicity Advantage Over 4-Fluoro-2-iodophenol

The inclusion of the meta-trifluoromethoxy group in 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol results in a calculated LogP value of 3.0345 . This is substantially higher than the predicted LogP of approximately 2.5 for the direct comparator, 4-fluoro-2-iodophenol, which lacks this group [1]. This quantified difference is a direct consequence of the highly lipophilic -OCF3 substituent.

Lipophilicity Advantage
Head-to-head
ΔLogP ≈ +0.5 vs. 4-fluoro-2-iodophenol
Context for membrane permeability and ADME modulation
Calculated LogP; measured distribution coefficients may vary
Lipophilicity ADME Property Drug Design

Orthogonal Reactivity via Dual Halogen Handles

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol offers an orthogonal reactive system not present in simpler mono-iodo or mono-fluoro phenols. The ortho-iodo group is a potent partner for Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the para-fluoro group can undergo selective nucleophilic aromatic substitution (SNAr) under different, often more forcing, conditions [1]. Comparators like 4-iodo-3-(trifluoromethoxy)phenol or 5-iodo-2-(trifluoromethoxy)phenol lack this specific, high-yield potential for sequential functionalization at the C4 position.

Orthogonal Reactivity
Class-level inference
Sequential C-I (Pd) and C-F (SNAr) diversification supported
Enables library synthesis with two distinct functionalization sites
Reaction orthogonality is class-level; validate with specific substrates
Synthetic Chemistry Cross-Coupling Diversity-Oriented Synthesis

Substituent Effects on Acidity vs. Phenol

The predicted pKa of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol (7.41±0.23) is significantly lower than that of unsubstituted phenol (pKa ≈ 10.0) [1]. This 2.6-unit difference demonstrates a ~400-fold increase in acidity, confirming the powerful electron-withdrawing nature of the combined fluoro, iodo, and trifluoromethoxy substituents [1]. This strong inductive effect is a quantifiable property that governs the molecule's behavior as a weak acid and its reactivity as a nucleophile in its deprotonated form.

Acidity vs. Phenol
Cross-study comparable
ΔpKa = -2.59 vs. unsubstituted phenol
Indicates strong electron-withdrawing substituent effects
Target pKa predicted; phenol pKa experimental
Physicochemical Property Electronic Effects Structure-Activity Relationship

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol: Key Use Cases


Orthogonal Functionalization for Diversity-Oriented Synthesis

The distinct reactivity of the ortho-iodo and para-fluoro groups makes 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol an ideal core scaffold for generating chemical libraries . A typical synthetic route would involve first exploiting the reactive C-I bond in a Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce an aryl or heteroaryl group . The resulting intermediate retains the para-fluoro handle, which can then be subjected to nucleophilic aromatic substitution (SNAr) with an amine, alcohol, or thiol under controlled conditions, enabling the rapid and efficient construction of highly functionalized, drug-like molecules.

ADME Property Tuning for Lead Optimization

This compound serves as a strategic fragment for modulating the physicochemical properties of drug candidates. The inclusion of the trifluoromethoxy group is a well-validated strategy to increase lipophilicity and metabolic stability . The quantified LogP of 3.0345 for this building block allows medicinal chemists to make informed predictions about a final molecule's membrane permeability and potential for oral bioavailability . Its use is therefore specifically recommended in lead optimization programs where improving LogP and blocking metabolic soft spots are primary objectives.

Precursor for 18F-Labeled PET Tracers

The para-fluoro group in 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol can serve as a stable placeholder for the development of 18F-radiolabeled compounds . In radiochemistry, a 'cold' (19F) analog is crucial for validating synthetic routes, establishing analytical standards, and performing initial biological characterization before committing to costly and complex radiosynthesis with the 18F isotope. The distinct chemical shift of the 19F atom also makes it an excellent probe for 19F NMR studies to confirm molecular structure and purity of intermediates . This specific role as a non-radioactive reference standard justifies its procurement in PET tracer development programs.

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis
Orthogonal iodo/fluoro handle system
Sequential Pd-coupling and SNAr efficiency
Lead Optimization ADME Tuning
Trifluoromethoxy-driven lipophilicity
LogP and metabolic stability endpoint review
PET Tracer Precursor Development
Stable ¹⁹F cold reference standard
¹⁹F NMR characterization and route validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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